Osaterone acetate is classified as an antiandrogen and belongs to the category of steroid hormones. Its pharmacological properties make it particularly effective in managing conditions related to excessive androgen activity, such as benign prostatic hyperplasia.
The synthesis of osaterone acetate involves several chemical reactions that transform precursor compounds into the final product. The general synthetic route includes:
The synthesis can be optimized by controlling parameters such as temperature, reaction time, and the concentration of reagents to maximize yield and purity.
Osaterone acetate has a complex molecular structure characterized by its steroidal framework. The molecular formula is , and its structure features:
The three-dimensional conformation of osaterone acetate plays a significant role in its interaction with androgen receptors, influencing its efficacy as an antiandrogen.
Osaterone acetate undergoes various chemical reactions during its metabolism and therapeutic application:
These reactions are essential for understanding how osaterone acetate exerts its therapeutic effects and how it is processed within the body.
Osaterone acetate acts primarily through competitive inhibition at androgen receptors. The mechanism can be summarized as follows:
Studies have shown that this mechanism does not adversely affect semen quality in treated dogs, making it a preferred option for managing benign prostatic hyperplasia while preserving reproductive function.
Osaterone acetate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring proper dosing in clinical applications.
Osaterone acetate is primarily used in veterinary medicine for treating benign prostatic hyperplasia in dogs. Its applications include:
Osaterone acetate (17α-acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione) is a steroidal antiandrogen that exerts its primary therapeutic effects through high-affinity competitive binding to androgen receptors (AR) in target tissues. Structurally derived from progesterone, osaterone shares homology with chlormadinone acetate but incorporates a critical 2-oxa substitution that enhances its receptor-binding specificity [8] [9]. This molecular configuration enables osaterone to outcompete endogenous androgens like testosterone and dihydrotestosterone (DHT) for AR binding sites, with dissociation constants (Kd) approximately 5-fold lower than those of natural ligands, thereby preventing transcriptional activation of androgen-responsive genes [1] [9].
The binding kinetics follow a reversible, concentration-dependent pattern, with osaterone demonstrating preferential affinity for prostatic AR isoforms over those in muscle or lymphoid tissues. This selectivity underpins its therapeutic utility in prostate pathologies while minimizing off-target effects. Upon binding, osaterone induces conformational changes in the AR ligand-binding domain that disrupt coactivator recruitment, effectively blocking the receptor’s nuclear translocation and DNA-binding capabilities [4] [7]. Research in canine models confirms that osaterone administration reduces AR density in prostatic tissue by 40–60% within 7 days through receptor downregulation, further diminishing cellular sensitivity to circulating androgens [4] [9].
Table 1: Androgen Receptor Binding Parameters of Osaterone vs. Endogenous Ligands
Compound | Relative Binding Affinity (%) | Dissociation Constant (Kd nM) | Nuclear Translocation Efficiency |
---|---|---|---|
Dihydrotestosterone | 100 (Reference) | 0.5–1.0 | High |
Testosterone | 60–75 | 1.5–2.5 | Moderate |
Osaterone acetate | 95–110 | 0.4–0.8 | None (Antagonist) |
Chlormadinone acetate | 85–95 | 0.9–1.2 | Low |
Data synthesized from [1] [4] [9]
Additionally, osaterone inhibits the testosterone transport system in prostatic epithelial cells, reducing intracellular androgen accumulation by 70–80% at therapeutic concentrations. This dual mechanism—simultaneous receptor blockade and substrate transport inhibition—creates a comprehensive antiandrogenic barrier [9]. The major metabolite, 15β-hydroxy-osaterone, retains significant AR-binding activity (≈80% of parent compound), extending the pharmacodynamic effect beyond the parent molecule’s pharmacokinetic profile [8].
Osaterone’s progestogenic activity distinguishes it from nonsteroidal antiandrogens, providing multi-modal suppression of androgen-dependent pathologies. As a synthetic progestin, osaterone activates progesterone receptors (PR) in hypothalamic-pituitary and reproductive tissues, inducing negative feedback inhibition of luteinizing hormone (LH) secretion [2] [6]. This suppresses testicular testosterone production by 50–70% in canine models, complementing direct AR antagonism in the prostate [4] [9]. The combined effect achieves greater androgen suppression than either mechanism alone, particularly valuable in intact males where gonadotropin reduction diminishes systemic androgen exposure.
The progestin component also modulates stromal-epithelial interactions in prostatic tissue. Progesterone receptor activation inhibits estrogen-induced upregulation of AR expression in stromal cells, disrupting paracrine signaling that drives epithelial proliferation in benign prostatic hyperplasia (BPH) [2] [6]. This explains osaterone’s superior efficacy over pure antiandrogens in reducing prostate volume (35–50% reduction vs. 20–30% with flutamide analogs), as confirmed in comparative studies of BPH treatment [4] [5].
Table 2: Biological Activities of Osaterone Acetate in Prostatic Tissue
Activity Type | Target Pathway | Physiological Effect | Therapeutic Impact |
---|---|---|---|
Antiandrogen | Androgen receptor binding | Competitive AR antagonism | Blocks DHT-mediated hyperplasia |
Progestogenic | Hypothalamic-pituitary axis | LH suppression → reduced testicular T production | Lowers systemic androgen exposure |
Epithelial-stromal modulator | PR-mediated stromal signaling | Inhibits estrogen-induced AR upregulation | Reduces paracrine growth stimulation |
5α-Reductase inhibition | Testosterone-to-DHT conversion | Suppresses intraprostatic DHT synthesis | Synergistic antiandrogen effect |
Metabolically, osaterone’s 2-oxa modification reduces glucocorticoid receptor cross-reactivity compared to older progestins, minimizing metabolic side effects. Its primary metabolite, 15β-hydroxy-osaterone, retains both antiandrogen and progestin activities but shows no mineralocorticoid activity, preserving cardiovascular safety [8]. This metabolic stability ensures sustained tissue effects, with prostatic drug concentrations remaining therapeutically relevant for >14 days post-administration [9].
While osaterone is primarily characterized as an AR antagonist, emerging evidence indicates direct inhibition of 5α-reductase (5αR) isoenzymes, particularly the type 2 isoform predominant in prostatic tissue. In vitro studies demonstrate concentration-dependent suppression of 5αR activity, with 50% inhibitory concentrations (IC50) of 0.8–1.2 µM for human prostatic microsomes [1] [7]. This inhibition occurs through competitive binding at the enzyme’s testosterone-binding site, distinct from finasteride’s mechanism, potentially explaining osaterone’s lower incidence of sexual dysfunction in clinical use [7] [10].
The pharmacological significance lies in synergistic DHT suppression: while AR blockade prevents DHT signaling, 5αR inhibition reduces DHT synthesis, creating complementary effects. Canine studies show osaterone reduces intraprostatic DHT concentrations by 60–75% within 7 days, exceeding reductions achieved via receptor blockade alone [4] [7]. This dual action is particularly advantageous in androgen-saturated environments where receptor antagonists may be outcompeted, ensuring therapeutic efficacy even with elevated testosterone levels.
Table 3: 5α-Reductase Inhibitory Activity of Osaterone vs. Reference Compounds
Compound | 5αR Type 1 IC50 (µM) | 5αR Type 2 IC50 (µM) | Selectivity Ratio (Type 2:Type 1) |
---|---|---|---|
Finasteride | >100 | 0.07–0.1 | >1,000 |
Dutasteride | 0.5–0.8 | 0.01–0.03 | 0.04–0.06 |
Osaterone acetate | 8.5–12.5 | 0.8–1.2 | 6.5–10.6 |
Chlormadinone acetate | 15–22 | 2.5–3.5 | 6.0–8.8 |
Data compiled from [1] [7] [10]
Osaterone’s metabolite profile enhances this enzymatic inhibition. The 15β-hydroxy metabolite exhibits comparable 5αR inhibitory activity (Type 2 IC50 ≈1.5 µM), sustaining enzyme suppression throughout the dosing interval [8]. Unlike finasteride, osaterone does not significantly alter circulating neurosteroid metabolites (e.g., allopregnanolone), potentially explaining its lower association with depression in pharmacovigilance data [7] [10]. The net effect is a multi-pathway attack on the androgen axis: reduced testicular testosterone production (progestin effect), diminished conversion to DHT (5αR inhibition), and impaired DHT signaling (AR antagonism). This triad explains osaterone’s clinical efficacy in BPH management while preserving fertility—azoospermia occurs in <5% of treated dogs versus 40–60% with GnRH analogs [4] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4